

# molecular weight of 5H-triazino[5,6-b]indole-3-thiol

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## Compound of Interest

Compound Name: 5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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An In-depth Technical Guide to 5H-triazino[5,6-b]indole-3-thiol: Properties, Synthesis, and Biological Activities

This technical guide provides a comprehensive overview of 5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, provides a representative synthesis protocol, and explores the mechanisms of action and signaling pathways associated with its derivatives, which have shown potential as antibacterial, anticonvulsant, and anticancer agents.

## Physicochemical Properties

5H-triazino[5,6-b]indole-3-thiol is a fused heterocyclic compound with a molecular formula of  $C_9H_6N_4S$ .<sup>[1]</sup> Its chemical structure consists of a triazine ring fused to an indole moiety, with a thiol group at the 3-position. The IUPAC name for this compound is 2,5-dihydro-[2]<sup>[3]</sup>[4]triazino[5,6-b]indole-3-thione.<sup>[5]</sup>

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	202.24 g/mol	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>4</sub> S	[1]
CAS Registry Number	28668-95-3	
IUPAC Name	2,5-dihydro-[2][3] [4]triazino[5,6-b]indole-3-thione	[5]

## Synthesis and Experimental Protocols

The synthesis of 5H-triazino[5,6-b]indole-3-thiol and its derivatives typically originates from isatin or substituted isatins. The following is a generalized experimental protocol for the synthesis of a halo-substituted derivative, which can be adapted for the parent compound.

Representative Synthesis of 6,8-halo-substituted-2H-[2][3][4]triazino[5,6-b]indole-3(5H)-thione

This protocol is based on the synthesis of halo-substituted derivatives of 2H-[2][3][4]triazino[5,6-b]indole-3(5H)-one/-thione.

### Step 1: Synthesis of Substituted Isatin

- Isatin (1 equivalent) is dissolved in warm ethanol (95%).
- Bromine (3 equivalents) is added dropwise to the stirred solution while maintaining the temperature between 70-75 °C.
- The solution is then cooled to room temperature and placed on ice for 30 minutes to allow for the precipitation of the solid.
- The resulting solid (e.g., 5,7-dibromoisatin) is filtered, washed with cold ethanol, and dried.

### Step 2: Synthesis of Thiosemicarbazone of Substituted Isatin

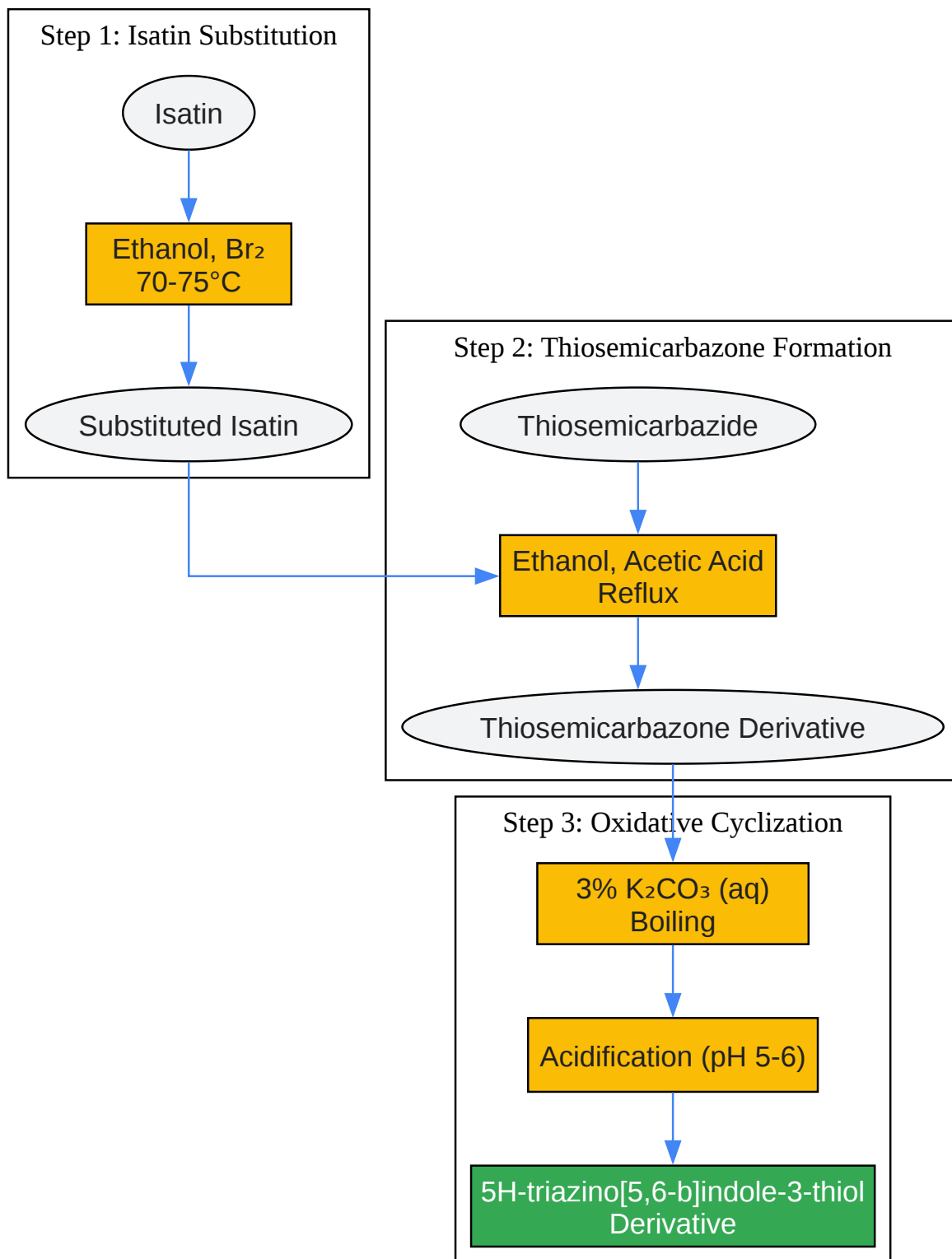
- The substituted isatin (1 equivalent) is dissolved in a minimal amount of boiling ethanol.
- An aqueous solution of thiosemicarbazide (1.1 equivalents) is added to the isatin solution.

- A few drops of glacial acetic acid are added as a catalyst.
- The reaction mixture is refluxed for 1-2 hours.
- The mixture is then cooled, and the precipitated thiosemicarbazone is filtered, washed with water, and recrystallized from ethanol.

### Step 3: Oxidative Cyclization to form the Triazinoindole

- The substituted isatin thiosemicarbazone (1 equivalent) is suspended in an aqueous solution of potassium carbonate (3%).
- The mixture is heated to boiling for several hours until the starting material is fully dissolved.
- The solution is then cooled and filtered.
- The filtrate is acidified with a dilute acid (e.g., acetic acid) to a pH of approximately 5-6.
- The precipitated product, the 6,8-halo-substituted-2H-[2][3][4]triazino[5,6-b]indole-3(5H)-thione, is filtered, washed with water, and dried.

### Experimental Workflow Diagram



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Caption: Synthetic workflow for a 5H-triazino[5,6-b]indole-3-thiol derivative.

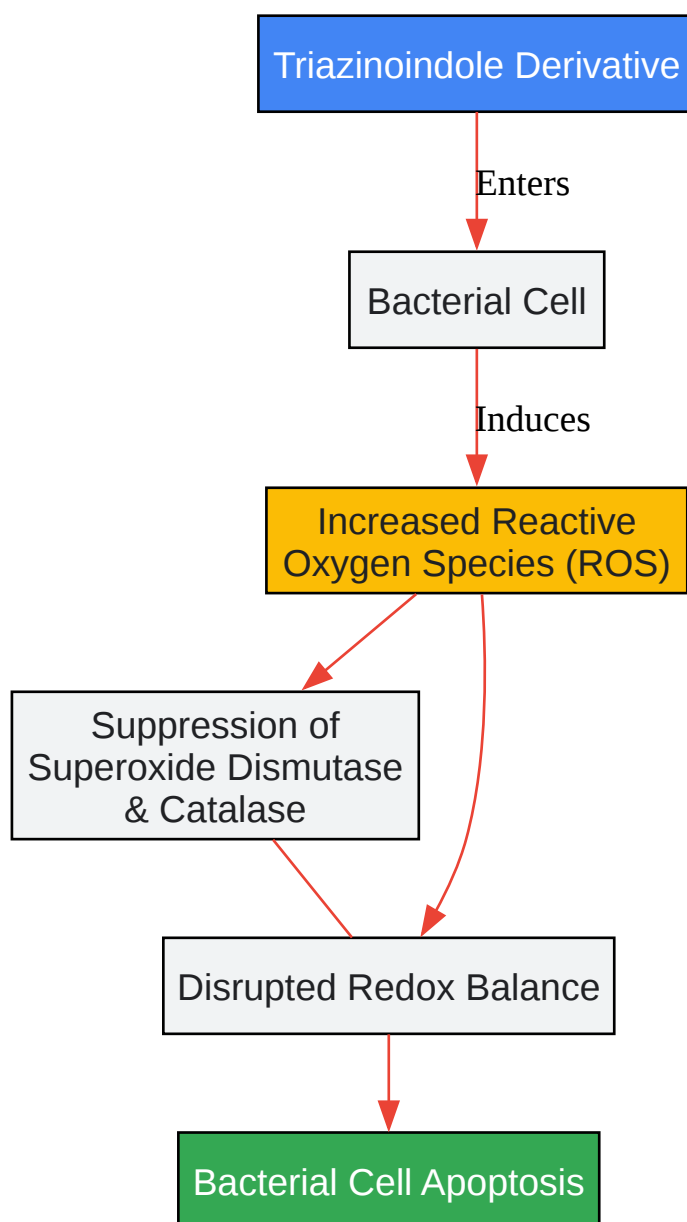
## Biological Activities and Signaling Pathways

Derivatives of 5H-triazino[5,6-b]indole-3-thiol have demonstrated a wide range of biological activities.

### Antibacterial Activity

Certain novel 2,5-dihydro-3H-[2][3][4]triazino[5,6-b]indole derivatives have shown potent antibacterial activity.[2][3] Mechanistic studies reveal that these compounds can induce the production of reactive oxygen species (ROS) within bacterial cells. This leads to the suppression of key oxidoreductase enzymes such as superoxide dismutase and catalase, disrupting the cellular redox balance and ultimately triggering bacterial cell apoptosis.[2][3]

Signaling Pathway for Antibacterial Action



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Caption: Proposed mechanism of antibacterial action via ROS induction.

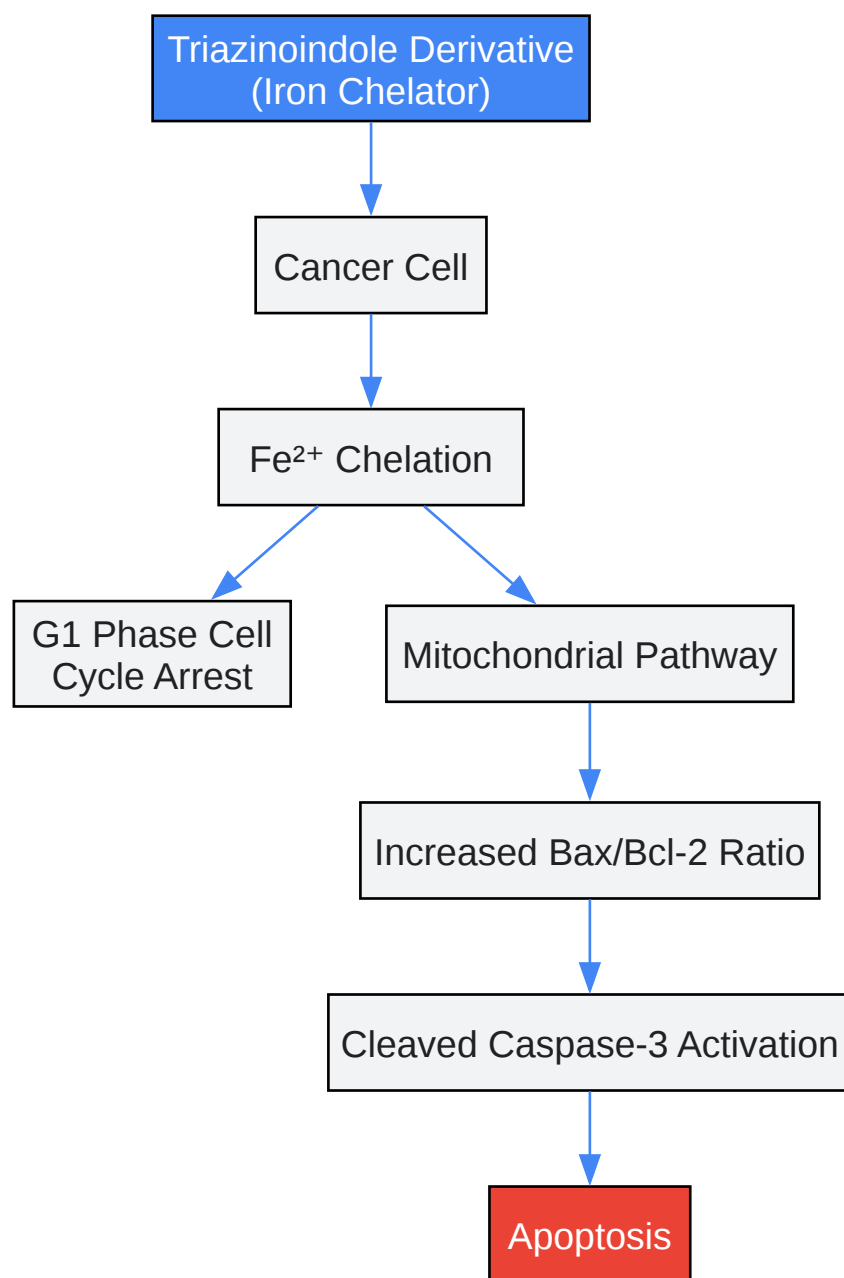
## Anticonvulsant Activity

Several derivatives of 1,2,4-triazino[5,6-b]indole have been evaluated for their anticonvulsant properties.[6][7] The proposed mechanism of action for some 1,2,4-triazine compounds involves the inhibition of voltage-dependent sodium channels in a frequency-dependent manner.[8] Additionally, molecular modeling studies suggest that some derivatives may exert their anticonvulsant effects through interaction with the GABA-A receptor.[9]

## Anticancer Activity

Derivatives of 5H-[2][3][4]triazino[5,6-b]indole have also been investigated as potential anticancer agents. One study found that a derivative acts as an iron chelator, selectively binding to ferrous ions.[4] This activity leads to cell cycle arrest at the G1 phase and induces significant apoptosis in cancer cells. The induction of apoptosis is suggested to occur via the mitochondrial pathway, as evidenced by the modulation of Bcl-2 family proteins (Bax and Bcl-2) and the activation of cleaved caspase-3.[4]

Signaling Pathway for Anticancer Apoptotic Induction



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Caption: Apoptotic signaling pathway induced by an iron-chelating derivative.

## Conclusion

5H-triazino[5,6-b]indole-3-thiol and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The diverse biological activities, including antibacterial, anticonvulsant, and anticancer effects, highlight the potential of this chemical class in addressing various medical needs. Further research into the synthesis of novel



derivatives and a deeper understanding of their mechanisms of action will be crucial for the development of clinically viable drug candidates.

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